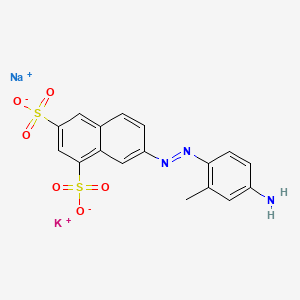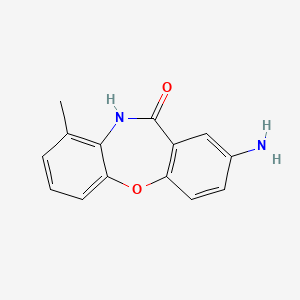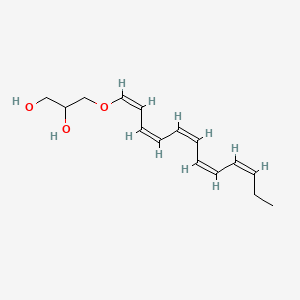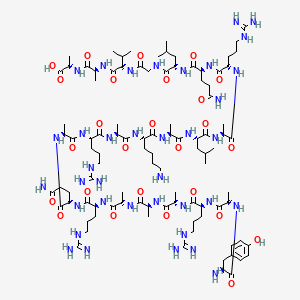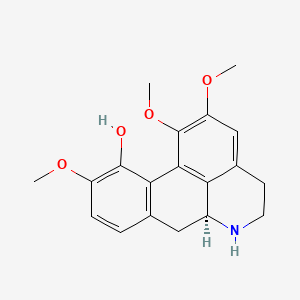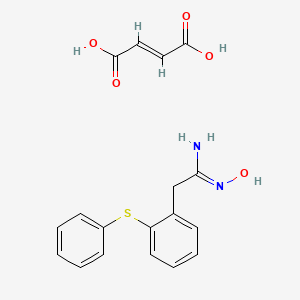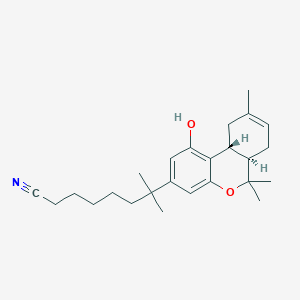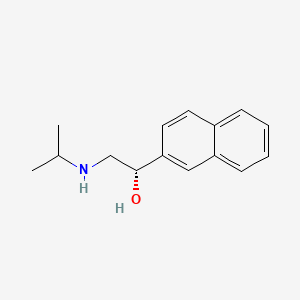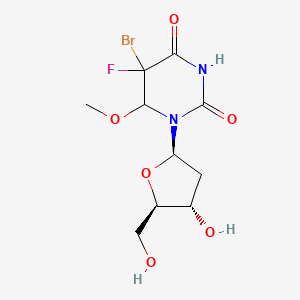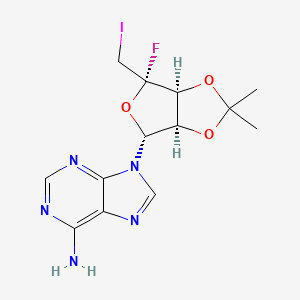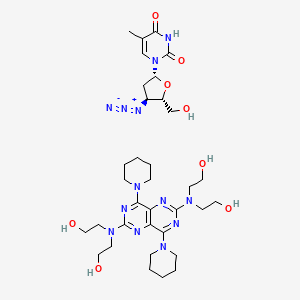
Dpm & azt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethanol (DPM) and 3’-azido-3’-deoxythymidine (AZT) are two distinct compounds with significant applications in various fields. Diphenylmethanol is an organic compound used as a building block in the synthesis of perfumes, pharmaceuticals, and other organic chemicals .
準備方法
Diphenylmethanol (DPM)
Diphenylmethanol can be synthesized through the reduction of benzophenone or by a Grignard reaction between phenylmagnesium bromide and benzaldehyde . Industrial production often involves the Friedel-Crafts alkylation of benzene with carbon tetrachloride, followed by hydrolysis of the resulting dichlorophenylmethane .
3’-Azido-3’-deoxythymidine (AZT)
AZT is synthesized through a multi-step process starting from thymidine. The key step involves the substitution of the 3’-hydroxy group with an azido group using reagents such as triphenylphosphine and diethyl azodicarboxylate . Industrial production methods have been optimized to ensure high yield and purity.
化学反応の分析
Diphenylmethanol (DPM)
Diphenylmethanol undergoes various chemical reactions, including:
Oxidation: DPM can be oxidized to benzophenone using oxidizing agents like chromic acid.
Reduction: It can be reduced to diphenylmethane using reducing agents such as lithium aluminum hydride.
Substitution: DPM can participate in substitution reactions, such as the formation of diphenylmethyl ethers using alkyl halides.
3’-Azido-3’-deoxythymidine (AZT)
AZT undergoes several reactions, including:
Reduction: AZT can be reduced to its corresponding amine using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The azido group in AZT can be substituted with other nucleophiles under appropriate conditions.
科学的研究の応用
Diphenylmethanol (DPM)
DPM is widely used in the synthesis of β-lactam antibiotics, where it serves as a protecting group for carboxylic acids, alcohols, and amines . It is also utilized in the manufacture of perfumes and other organic chemicals .
3’-Azido-3’-deoxythymidine (AZT)
AZT is primarily used as an antiretroviral drug in the treatment of HIV infections. It inhibits the replication of the virus by acting as a chain terminator during reverse transcription . Additionally, AZT has shown potential in inhibiting cancer cell proliferation, making it a candidate for cancer therapy .
作用機序
Diphenylmethanol (DPM)
DPM acts as a protecting group in organic synthesis, preventing unwanted reactions at specific functional groups. Its removal is typically achieved under mild acidic conditions, ensuring the integrity of the target molecule .
3’-Azido-3’-deoxythymidine (AZT)
AZT is phosphorylated by cellular enzymes to its active triphosphate form, which inhibits the viral reverse transcriptase enzyme. This prevents the formation of viral DNA, thereby inhibiting the replication of HIV . AZT also interferes with mitochondrial DNA replication, which can lead to toxicity in long-term use .
類似化合物との比較
Diphenylmethanol (DPM)
Similar compounds to DPM include benzyl alcohol and benzophenone. Unlike benzyl alcohol, DPM has two phenyl groups, which provide greater stability and reactivity in certain reactions. Compared to benzophenone, DPM is less oxidized and can be used as an intermediate in various synthetic pathways .
3’-Azido-3’-deoxythymidine (AZT)
Similar compounds to AZT include other nucleoside analog reverse transcriptase inhibitors such as lamivudine and stavudine. AZT is unique in its azido group, which provides specific interactions with the viral reverse transcriptase enzyme, making it a potent inhibitor of HIV replication .
特性
CAS番号 |
126777-37-5 |
|---|---|
分子式 |
C34H53N13O8 |
分子量 |
771.9 g/mol |
IUPAC名 |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C24H40N8O4.C10H13N5O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h33-36H,1-18H2;3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t;6-,7+,8+/m.0/s1 |
InChIキー |
CLVVLZCQMFZGPK-XKPASDJRSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-].C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


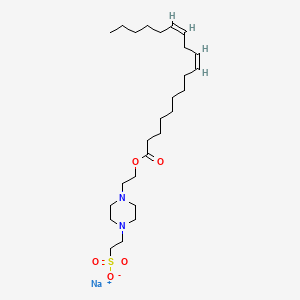
![[(3S,3aR,6S,6aS)-3-[methyl(3-phenylpropyl)amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12785468.png)
